Ribose-5-triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

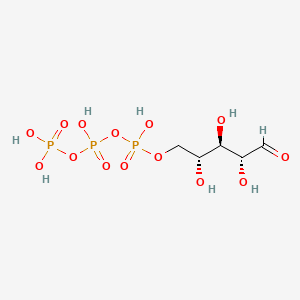

Ribose-5-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H13O14P3 and its molecular weight is 390.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Nucleotide Synthesis

R5TP is fundamental in the biosynthesis of nucleotides:

- Nucleotide Production : R5TP is a precursor for both purine and pyrimidine nucleotide synthesis. The conversion of ribose-5-phosphate to ribonucleoside diphosphates (NDPs) occurs through the action of ribonucleotide reductase, which reduces ribonucleotides to deoxyribonucleotides (dNDPs) for DNA synthesis .

- Cellular Growth : The availability of R5TP is critical for rapidly dividing cells, such as cancer cells, which require high levels of nucleotides for DNA replication and cell proliferation .

Metabolic Pathways

R5TP plays a significant role in various metabolic pathways:

- Pentose Phosphate Pathway : As a key product of the PPP, R5TP is involved in both the oxidative and non-oxidative branches of this pathway. It helps generate reducing equivalents (NADPH) necessary for anabolic reactions and provides ribose units for nucleotide synthesis .

- Metabolic Compensation : In certain pathogens like Toxoplasma gondii, R5TP's metabolic flexibility allows it to adapt to nutrient limitations by utilizing alternative pathways to sustain growth and survival .

Therapeutic Potential

The therapeutic implications of R5TP are being actively researched:

- Cancer Treatment : Studies have shown that manipulating R5TP levels can influence cancer cell survival. For instance, D-ribose-5-phosphate has been identified as a metabolic checkpoint that links glucose metabolism to cancer cell proliferation, suggesting that targeting this pathway could enhance the efficacy of existing cancer therapies .

- Drug Targeting : Ribose-5-phosphate isomerase (RPI), an enzyme that interconverts ribulose-5-phosphate and ribose-5-phosphate, has been proposed as a potential drug target for treating diseases caused by trypanosomatids, such as Chagas disease .

Case Study 1: Cancer Cell Metabolism

In a study examining lung cancer cells, the suppression of RPIA led to increased reactive oxygen species (ROS) production, reduced cellular proliferation, and activation of autophagy and apoptosis pathways. This suggests that RPIA plays a crucial role in maintaining cancer cell viability through its regulation of R5TP levels .

Case Study 2: Pathogen Survival

Research on Toxoplasma gondii demonstrated that multiple enzymatic routes could supply R5TP under glucose-limited conditions. This adaptability underscores the importance of R5TP in pathogen biology and its potential as a target for therapeutic intervention in parasitic infections .

Data Table: Summary of Applications

特性

CAS番号 |

62746-84-3 |

|---|---|

分子式 |

C5H13O14P3 |

分子量 |

390.07 g/mol |

IUPAC名 |

[hydroxy(phosphonooxy)phosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4+,5-/m0/s1 |

InChIキー |

YBGQTWSTXIMEHK-LMVFSUKVSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

異性体SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

正規SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

同義語 |

ribose-5-triphosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。